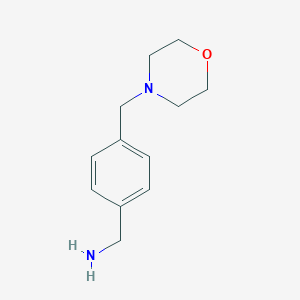

4-Morpholin-4-ylmethylbenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(morpholin-4-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14/h1-4H,5-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMQHFNPBREFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383721 | |

| Record name | 1-{4-[(Morpholin-4-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91271-84-0 | |

| Record name | 1-{4-[(Morpholin-4-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(morpholin-4-ylmethyl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Morpholin-4-ylmethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for the preparation of 4-Morpholin-4-ylmethylbenzylamine, a compound of interest in medicinal chemistry and drug discovery. The guide details two primary synthetic routes, complete with step-by-step experimental protocols derived from established chemical literature. Quantitative data for key reaction steps are summarized in tabular format for clarity and ease of comparison. Furthermore, a visual representation of the most viable synthesis pathway is provided using a Graphviz diagram to facilitate a deeper understanding of the chemical transformations involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel chemical entities.

Introduction

This compound is a disubstituted toluene derivative featuring a morpholinomethyl group and an aminomethyl group at the 1 and 4 positions of the benzene ring, respectively. The presence of the morpholine moiety, a privileged structure in medicinal chemistry, suggests its potential for favorable pharmacokinetic properties. The primary amine functionality offers a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. This guide outlines two robust synthetic strategies for obtaining this target compound, starting from commercially available precursors.

Proposed Synthetic Pathways

Two logical and experimentally viable pathways for the synthesis of this compound have been devised based on established organic chemistry principles.

Pathway A: From 4-Halobenzonitrile

This pathway commences with the nucleophilic substitution of a 4-halobenzonitrile (where the halogen is typically fluorine or chlorine) with morpholine to yield the key intermediate, 4-(morpholinomethyl)benzonitrile. Subsequent reduction of the nitrile functionality affords the desired primary amine, this compound.

Pathway B: From 4-Formylbenzonitrile

An alternative route begins with the reductive amination of 4-formylbenzonitrile with morpholine to form the same intermediate, 4-(morpholinomethyl)benzonitrile. This is followed by the reduction of the nitrile group to the final product.

This guide will focus on providing a detailed experimental protocol for Pathway A, as it represents a widely applicable and well-documented approach for the synthesis of the key intermediate.

Experimental Protocols

The following protocols are detailed for the synthesis of this compound via Pathway A.

Step 1: Synthesis of 4-(Morpholinomethyl)benzonitrile

This procedure is adapted from the synthesis of similar morpholinylbenzenes.

Materials:

-

4-Fluorobenzonitrile or 4-Chlorobenzonitrile

-

Morpholine

-

Potassium Carbonate (for fluorobenzonitrile)

-

Acetonitrile or Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous Sodium Sulfate

Procedure:

-

To a solution of 4-fluorobenzonitrile (1.0 eq) in acetonitrile, add potassium carbonate (1.2 eq) and morpholine (1.2 eq).

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Dilute the crude product with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude 4-(morpholinomethyl)benzonitrile. The product can be further purified by column chromatography or recrystallization.

Step 2: Reduction of 4-(Morpholinomethyl)benzonitrile to this compound

This procedure is a general method for the reduction of nitriles to primary amines using lithium aluminum hydride (LAH).

Materials:

-

4-(Morpholinomethyl)benzonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

10% Sodium Hydroxide (NaOH) solution

-

Ethyl acetate or Dichloromethane (DCM)

-

Celite

Procedure:

-

To a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add a solution of 4-(morpholinomethyl)benzonitrile (1.0 eq) in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture back to 0°C.

-

Carefully quench the excess LAH by the sequential addition of water (1 volume relative to LAH), 10% NaOH solution (1.5 volumes), and then water again (3 volumes).

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate or DCM.

-

Separate the layers of the filtrate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound. The product can be purified by column chromatography.

Quantitative Data

The following tables summarize representative quantitative data for the key reaction steps. Please note that yields can vary based on the specific reaction conditions and scale.

Table 1: Synthesis of 4-(Morpholinomethyl)benzonitrile

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Fluorobenzonitrile | Morpholine, K₂CO₃ | Acetonitrile | Reflux | 12 | ~94 | Adapted from similar syntheses |

| 4-Chlorobenzonitrile | Morpholine | Neat | 120 | 12 | ~52 | Adapted from similar syntheses |

Table 2: Reduction of Nitriles to Primary Amines

| Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| General Nitrile | LiAlH₄ | THF | 0 to RT | 4 | Variable | General Protocol |

| Benzonitrile | Ni/SiO₂ | Methanol | 100 | - | 92 (as Benzylamine) | [1] |

| Benzonitrile | H₂, Raney Ni | - | - | - | Variable | [2] |

Visualization of the Synthesis Pathway

The following diagram illustrates the synthetic workflow for Pathway A.

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide has outlined a clear and actionable synthetic strategy for the preparation of this compound. The provided experimental protocols, based on established and reliable chemical transformations, offer a solid foundation for the successful synthesis of this compound in a laboratory setting. The modularity of the presented pathway allows for potential optimization and adaptation to suit specific research needs. This guide is intended to empower researchers in their efforts to synthesize and explore the potential of novel morpholine-containing compounds in the field of drug discovery and development.

References

An In-depth Technical Guide on 4-Morpholin-4-ylmethylbenzylamine (CAS: 91271-84-0)

Disclaimer: Publicly available scientific literature and databases lack specific information regarding the biological activity, mechanism of action, and detailed experimental protocols for 4-Morpholin-4-ylmethylbenzylamine. This document summarizes the available chemical data and presents a putative synthesis pathway based on related chemical literature. The information provided should be used for research and informational purposes only.

Executive Summary

This compound is a chemical compound with the CAS number 91271-84-0. Structurally, it features a benzylamine core substituted with a morpholinomethyl group at the para position. While this compound is commercially available as a chemical intermediate, there is a notable absence of published research detailing its biological effects or specific applications in drug discovery and development. This guide provides a compilation of its known chemical and physical properties and outlines a probable synthetic route. Due to the lack of biological data, this document also presents a generalized workflow for the biological screening of a novel chemical entity, which could be applied to this compound.

Chemical and Physical Properties

The known physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 91271-84-0 | |

| Molecular Formula | C₁₂H₁₈N₂O | [1] |

| Molecular Weight | 206.28 g/mol | [1] |

| Appearance | White solid | |

| Melting Point | 54-56 °C | [1] |

| Boiling Point | 324.7 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | [1] |

| Flash Point | 150.2 ± 25.1 °C (Predicted) | [1] |

| pKa | 9.51 ± 0.10 (Predicted) |

Synthesis Pathway

A plausible synthetic route for this compound involves a two-step process starting from 4-cyanobenzyl bromide. The first step is a nucleophilic substitution with morpholine to form the intermediate 4-(morpholinomethyl)benzonitrile. The second step is the reduction of the nitrile group to a primary amine.

Experimental Protocol

Step 1: Synthesis of 4-(morpholinomethyl)benzonitrile

-

To a solution of 4-cyanobenzyl bromide (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add morpholine (1.1 eq) and a non-nucleophilic base like potassium carbonate (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic base.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield 4-(morpholinomethyl)benzonitrile.

Step 2: Synthesis of this compound

-

Dissolve 4-(morpholinomethyl)benzonitrile (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF) or ethanol.

-

Add a reducing agent, for example, Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) in THF, or conduct catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using LiAlH₄, the reaction is typically stirred at room temperature for 4-8 hours. For catalytic hydrogenation, the reaction is stirred under a hydrogen atmosphere until the uptake of hydrogen ceases.

-

Monitor the reaction by TLC.

-

Upon completion, and if using LiAlH₄, carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.

-

Filter the resulting solid and wash with the reaction solvent.

-

Dry the filtrate over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain this compound.

-

The final product can be further purified by crystallization or column chromatography if necessary.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Signaling Pathways

As of the date of this document, there is no published data on the biological activity or the mechanism of action of this compound. The morpholine moiety is a common feature in many biologically active compounds, where it is often introduced to improve physicochemical properties such as solubility and metabolic stability. Compounds containing the morpholine scaffold have been reported to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. However, it is crucial to note that the biological activity of a molecule cannot be inferred solely from its constituent parts, and dedicated biological screening is required to determine the specific activity of this compound.

Without experimental data, no signaling pathway diagrams can be provided for this compound.

Generalized Experimental Workflow for Biological Screening

For a novel compound such as this compound with unknown biological activity, a systematic screening process is necessary. The following diagram illustrates a general workflow for such a screening cascade.

Caption: Generalized workflow for the biological screening of a novel compound.

This workflow provides a logical progression from initial broad screening to more focused studies to identify and validate the biological activity and therapeutic potential of a new chemical entity.

References

An In-depth Technical Guide to 4-Morpholin-4-ylmethylbenzylamine: Molecular Structure, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Morpholin-4-ylmethylbenzylamine, a versatile heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While detailed biological data on this specific molecule is limited in publicly available literature, this document consolidates its known chemical properties, proposes a robust synthetic pathway, and explores its potential biological relevance by examining structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals interested in the synthesis and application of novel morpholine derivatives.

Molecular Structure and Chemical Properties

This compound is a substituted benzylamine featuring a morpholine moiety attached to the phenyl ring via a methylene bridge. The morpholine ring is a privileged pharmacophore in medicinal chemistry, often incorporated to improve the physicochemical properties of a molecule, such as solubility and metabolic stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈N₂O | [1] |

| Molecular Weight | 206.29 g/mol | [1] |

| CAS Number | 91271-84-0 | [1] |

| Predicted Melting Point | 101.92 °C | [1] |

| InChI | InChI=1S/C12H18N2O/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14/h1-4H,5-10,13H2 | [1] |

Proposed Synthesis Protocol

Experimental Protocol: Reductive Amination

This proposed protocol is based on general procedures for reductive amination.

Materials:

-

4-Morpholinobenzaldehyde

-

Ammonia (e.g., in methanol or as ammonium chloride)

-

Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation)

-

Anhydrous methanol or other suitable solvent

-

Acetic acid (catalytic amount, if needed)

-

Dichloromethane or ethyl acetate for extraction

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve 4-morpholinobenzaldehyde in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Add a solution of ammonia in methanol (or ammonium chloride). If using ammonium chloride, a mild base may be needed to liberate ammonia in situ.

-

If required, add a catalytic amount of acetic acid to facilitate the formation of the imine intermediate. Stir the mixture at room temperature for 1-2 hours.

-

Cool the reaction mixture in an ice bath and slowly add the reducing agent (e.g., sodium cyanoborohydride) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by carefully adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

References

In-Depth Technical Guide: The Mechanism of Action of 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide as a Potent STAT6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the potent and selective STAT6 inhibitor, 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide (also known as YM-341619 or AS1617612). This document details the compound's primary molecular target, its effect on downstream signaling pathways, and provides a compilation of quantitative data and detailed experimental protocols relevant to its study.

Core Mechanism of Action: Inhibition of STAT6 Signaling

The primary mechanism of action of 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide is the potent and selective inhibition of the Signal Transducer and Activator of Transcription 6 (STAT6). STAT6 is a key transcription factor in the signaling cascade initiated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][2] Upon binding of these cytokines to their receptors, STAT6 is phosphorylated, leading to its dimerization, nuclear translocation, and subsequent activation of target gene transcription.[2] This compound effectively blocks the activation of STAT6, thereby preventing these downstream events.

A critical consequence of STAT6 inhibition is the suppression of T helper 2 (Th2) cell differentiation.[3][4] Th2 cells are crucial mediators of allergic and inflammatory responses, and their differentiation is heavily dependent on the IL-4/STAT6 signaling axis.[2] By inhibiting STAT6, 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide effectively halts the development of Th2 cells, making it a promising candidate for the therapeutic intervention in allergic diseases such as asthma.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide.

Table 1: In Vitro Potency

| Parameter | Value (nM) | Description |

| STAT6 Inhibition IC50 | 0.70 | Concentration required to inhibit STAT6 activation by 50%.[3][4][5] |

| Th2 Differentiation IC50 | 0.28 | Concentration required to inhibit IL-4 induced Th2 differentiation in mouse spleen T cells by 50%.[3][4] |

Table 2: Pharmacokinetic Profile in Mice

| Parameter | Value | Unit | Route of Administration |

| Oral Bioavailability | 25 | % | Oral |

| Cmax | 80 | ng/mL | Intravenous (1 mg/kg) |

| Tmax | 0.5 | h | Intravenous (1 mg/kg) |

| AUC | 114 | ng·h/mL | Intravenous (1 mg/kg) |

| t1/2 | 1.0 | h | Intravenous (1 mg/kg) |

| Vd | 3177 | mL/kg | Intravenous (1 mg/kg) |

| CLtot | 36.1 | mL/min/kg | Intravenous (1 mg/kg) |

Data sourced from MedChemExpress product information.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide.

STAT6 Luciferase Reporter Gene Assay

This assay is used to quantify the inhibitory effect of the compound on STAT6-mediated gene transcription.

1. Cell Culture and Transduction:

-

Cell Line: Human embryonic kidney (HEK293) or human hepatoma (HepG2) cells are suitable.[3][6]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Procedure:

-

Seed cells in a 96-well white, clear-bottom plate at a density of 5,000-20,000 cells per well.[3][6]

-

Transduce the cells with a lentiviral vector containing a firefly luciferase reporter gene under the control of a STAT6-responsive promoter. A puromycin resistance gene can be included for the selection of stable cell lines.[6]

-

Incubate for 48-72 hours to allow for viral integration and reporter gene expression.[6]

-

2. Compound Treatment and Stimulation:

-

Procedure:

-

Prepare serial dilutions of 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide in the culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound.

-

Pre-incubate the cells with the compound for 30 minutes to 1 hour.

-

Stimulate the cells with recombinant human or mouse IL-4 (final concentration of approximately 10 ng/mL) to activate the STAT6 pathway. Include unstimulated and vehicle-treated controls.

-

Incubate for 6-16 hours at 37°C in a 5% CO2 incubator.[5]

-

3. Luciferase Activity Measurement:

-

Procedure:

-

Equilibrate the plate to room temperature.

-

Add a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) to each well.

-

Incubate for 15-30 minutes at room temperature with gentle agitation.

-

Measure the luminescence using a microplate luminometer.

-

4. Data Analysis:

-

Normalize the luciferase signal to a control reporter (e.g., Renilla luciferase) if co-transfected.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vitro Th2 Cell Differentiation Assay

This assay assesses the compound's ability to inhibit the differentiation of naive CD4+ T cells into Th2 effector cells.

1. Isolation of Naïve CD4+ T Cells:

-

Source: Spleens from 6-8 week old BALB/c mice.

-

Procedure:

-

Prepare a single-cell suspension from the spleens by mechanical disruption through a 40-70 µm cell strainer.[7]

-

Lyse red blood cells using an ACK lysis buffer.

-

Isolate naïve CD4+ T cells using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions. Purity should be >90%.

-

2. T Cell Activation and Differentiation:

-

Procedure:

-

Coat a 24-well or 96-well tissue culture plate with anti-CD3 (1-5 µg/mL) and anti-CD28 (1-2 µg/mL) antibodies overnight at 4°C.[8][9]

-

Wash the plate with sterile PBS to remove unbound antibodies.

-

Seed the isolated naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

To induce Th2 differentiation, add recombinant mouse IL-4 (10 ng/mL) and anti-IFN-γ antibody (1 µg/mL) to the culture.[9]

-

Add serial dilutions of 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide or vehicle control to the respective wells.

-

Incubate the cells for 4-6 days at 37°C in a 5% CO2 incubator.[10][11]

-

3. Analysis of Th2 Differentiation:

-

Method 1: Intracellular Cytokine Staining:

-

Restimulate the differentiated T cells with PMA (50 ng/mL) and ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

-

Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD4) and intracellular cytokines (e.g., IL-4).

-

Analyze the percentage of CD4+IL-4+ cells by flow cytometry.

-

-

Method 2: RT-qPCR for GATA-3 Expression:

-

Harvest the cells and isolate total RNA using a suitable kit.

-

Synthesize cDNA using a reverse transcriptase.

-

Perform quantitative real-time PCR (qPCR) using primers specific for GATA-3 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Calculate the relative expression of GATA-3 mRNA.

-

Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for evaluating the pharmacokinetic properties of the compound in mice.

1. Animal Handling and Dosing:

-

Animals: 8-week-old female BALB/c mice.

-

Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Dosing:

-

Intravenous (IV): Administer the compound (e.g., 1 mg/kg) dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) via the tail vein.

-

Oral (PO): Administer the compound (e.g., 10 mg/kg) by oral gavage.

-

2. Blood Sampling:

-

Procedure:

-

Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via retro-orbital or submandibular bleeding.[4]

-

Collect the blood into heparinized tubes.

-

Centrifuge the blood at 2,000-4,000 x g for 10 minutes at 4°C to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

3. Bioanalysis:

-

Method: Develop and validate a sensitive and specific analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of the compound in plasma.

4. Pharmacokinetic Parameter Calculation:

-

Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Half-life (t1/2)

-

Volume of distribution (Vd)

-

Total body clearance (CLtot)

-

Oral bioavailability (F%)

-

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: IL-4/STAT6 Signaling Pathway and Point of Inhibition.

Caption: Workflow for the STAT6 Luciferase Reporter Assay.

Caption: Workflow for In Vitro Th2 Cell Differentiation Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abeomics.com [abeomics.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. T cell differentiation from mice spleen tissue [protocols.io]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. miltenyibiotec.com [miltenyibiotec.com]

- 11. resources.rndsystems.com [resources.rndsystems.com]

Spectroscopic Analysis of 4-Morpholin-4-ylmethylbenzylamine: A Technical Overview

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

4-Morpholin-4-ylmethylbenzylamine is a substituted aromatic amine containing both a morpholine and a benzylamine moiety. As a molecule with potential applications in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its characterization, quality control, and further development. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) for this compound.

Challenges in Data Acquisition

A comprehensive search of publicly available scientific literature and chemical databases did not yield a complete set of experimental spectroscopic data (¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry) specifically for this compound. While data for structurally related compounds are available, the core experimental spectra for the title compound appear to be unpublished or not readily accessible.

Therefore, this guide will present a theoretical analysis based on the known spectroscopic characteristics of its constituent functional groups: a 1,4-disubstituted benzene ring, a morpholine ring, a benzylic methylene group, and a primary amine. This predictive approach allows for an estimation of the key spectral features that would be expected in an experimental setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | d | 2H | Aromatic protons (ortho to CH₂-Morpholine) |

| ~7.2 | d | 2H | Aromatic protons (ortho to CH₂NH₂) |

| ~3.8 | s | 2H | Benzylic protons (Ar-CH₂ -NH₂) |

| ~3.7 | t | 4H | Morpholine protons (-O-CH₂ -) |

| ~3.5 | s | 2H | Benzylic protons (Ar-CH₂ -Morpholine) |

| ~2.4 | t | 4H | Morpholine protons (-N-CH₂ -) |

| ~1.6 (variable) | br s | 2H | Amine protons (-NH₂) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Quaternary aromatic carbon (C-CH₂-Morpholine) |

| ~138 | Quaternary aromatic carbon (C-CH₂NH₂) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~67 | Morpholine carbons (-O-C H₂-) |

| ~63 | Benzylic carbon (Ar-C H₂-Morpholine) |

| ~54 | Morpholine carbons (-N-C H₂-) |

| ~46 | Benzylic carbon (Ar-C H₂-NH₂) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, broad | N-H stretching (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2800 | Medium-Strong | Aliphatic C-H stretching (CH₂ groups) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretching |

| 1115 | Strong | C-O-C stretching (morpholine ether) |

| 1250-1020 | Medium | C-N stretching |

Mass Spectrometry (MS)

For the mass spectrum, the expected molecular ion peak [M]⁺ would be observed at m/z 206.29, corresponding to the molecular weight of the compound (C₁₂H₁₈N₂O). Common fragmentation patterns would likely involve the benzylic cleavage, leading to fragments corresponding to the benzylamine moiety and the morpholinomethyl moiety.

Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data of this compound are not available, the following are generalized methodologies that would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire both ¹H and ¹³C NMR spectra.

-

Data Acquisition: For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be employed to obtain singlets for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay - FID) would be Fourier transformed, phase-corrected, and baseline-corrected to generate the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample would be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet could be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer would be used.

-

Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet would be recorded first. Then, the sample spectrum would be acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the compound would be prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with a mass analyzer (e.g., quadrupole, time-of-flight) would be used.

-

Data Acquisition: The sample solution would be introduced into the ion source. For ESI, the sample is nebulized and ionized by a high voltage. The resulting ions are then guided into the mass analyzer, and their mass-to-charge ratio (m/z) is measured.

-

Data Processing: The data is presented as a plot of relative ion intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a novel compound like this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This comprehensive approach ensures the unambiguous identification and characterization of the target molecule, providing a solid foundation for its use in research and development.

An In-depth Technical Guide to 4-Morpholin-4-ylmethylbenzylamine Derivatives and Analogs for Drug Discovery Professionals

An authoritative overview of the synthesis, biological activities, and therapeutic potential of novel compounds centered around the 4-Morpholin-4-ylmethylbenzylamine core. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for various therapeutic areas, including oncology and infectious diseases.

Core Structure and Therapeutic Rationale

The this compound scaffold is a versatile building block in medicinal chemistry. The morpholine moiety is a well-established pharmacophore known to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. The benzylamine group provides a key anchor for further chemical modifications, allowing for the exploration of a wide range of derivatives and analogs with diverse biological activities. This guide focuses on derivatives that have shown promise as antimicrobial agents and kinase inhibitors.

Antimicrobial Derivatives: Benzohydrazide Analogs

A significant area of investigation for compounds related to the this compound core has been in the development of novel antimicrobial agents. Notably, derivatives of 4-(morpholin-4-yl)benzohydrazide and 4-(morpholin-4-yl)-3-nitrobenzhydrazide have demonstrated promising activity against a range of bacterial strains.

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of the in vitro antimicrobial activity of a compound. The following tables summarize the MIC values for representative benzohydrazide derivatives against various bacterial strains.

Table 1: Antimicrobial Activity of 4-(Morpholin-4-yl)benzohydrazide Derivatives

| Compound ID | Substituent | Test Organism | MIC (µg/mL) |

| IVa | 2-Nitro | Bacillus subtilis | 12.5 |

| Staphylococcus aureus | 25 | ||

| Escherichia coli | 50 | ||

| IVb | 3-Nitro | Bacillus subtilis | 25 |

| Staphylococcus aureus | 50 | ||

| Escherichia coli | 100 | ||

| IVc | 4-Nitro | Bacillus subtilis | 6.25 |

| Staphylococcus aureus | 12.5 | ||

| Escherichia coli | 25 |

Table 2: Antimicrobial Activity of 4-(Morpholin-4-yl)-3-nitrobenzhydrazide Semicarbazide Derivatives [1]

| Compound ID | Substituent on Semicarbazide | Test Organism | MIC (µg/mL) |

| 22 | 4-Fluorophenyl | Enterococcus faecalis | >1000 |

| 23 | 4-Bromophenyl | Enterococcus faecalis | 3.91 |

Experimental Protocols: Synthesis of Benzohydrazide Derivatives

The synthesis of these derivatives typically follows a multi-step process, as outlined below.

2.2.1. General Synthesis of 4-(Morpholin-4-yl)benzohydrazide Derivatives

A general synthetic workflow for the preparation of 4-(morpholin-4-yl)benzohydrazide derivatives is depicted below.

Caption: Synthetic workflow for 4-(morpholin-4-yl)benzohydrazide derivatives.

Protocol: [2]

-

Synthesis of 4-(morpholin-4-yl)benzonitrile: A mixture of 4-chlorobenzonitrile and morpholine is refluxed to yield 4-(morpholin-4-yl)benzonitrile.

-

Synthesis of 4-(morpholin-4-yl)benzoic acid: The synthesized benzonitrile is treated with sodium hydroxide to hydrolyze the nitrile group, forming 4-(morpholin-4-yl)benzoic acid.

-

Synthesis of 4-(morpholin-4-yl)benzoyl chloride: The benzoic acid derivative is then reacted with thionyl chloride to produce the corresponding acid chloride.

-

Synthesis of 4-(morpholin-4-yl)benzohydrazide: The acid chloride is treated with hydrazine hydrate to form the key intermediate, 4-(morpholin-4-yl)benzohydrazide.

-

Synthesis of Final Derivatives: The benzohydrazide is refluxed with various substituted aromatic aldehydes or ketones in the presence of a catalytic amount of concentrated sulfuric acid in ethanol to yield the final Schiff base derivatives.

Kinase Inhibitors: Dianilinopyrimidine and Urea Analogs

Derivatives of this compound have also been explored as potent inhibitors of protein kinases, which are critical targets in oncology. Specifically, diazolinopyrimidine and urea-based analogs have shown significant inhibitory activity against Focal Adhesion Kinase (FAK) and Phosphoinositide 3-kinase (PI3K).

Quantitative Kinase Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: FAK Inhibitory Activity of 2,4-Dianilinopyrimidine Derivatives [3][4]

| Compound ID | R Group on Benzamide | FAK IC50 (µM) | H1975 Cell Line IC50 (µM) | A431 Cell Line IC50 (µM) |

| 8a | -NH(CH2)2OH | 0.047 | 0.044 | 0.119 |

| 8d | -N(CH3)(CH2)2OH | >10 | 1.29 | 2.56 |

Signaling Pathways

3.2.1. FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Its dysregulation is implicated in cancer progression and metastasis.

Caption: Simplified FAK signaling pathway.

3.2.2. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

Caption: Overview of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols: Synthesis of Kinase Inhibitors

3.3.1. Synthesis of 2,4-Dianilinopyrimidine Derivatives [4]

The synthesis of these FAK inhibitors involves a multi-step process starting from 2,4,5-trichloropyrimidine.

Caption: Synthetic workflow for 2,4-dianilinopyrimidine FAK inhibitors.

Protocol: [4]

-

Step 1: 2,4,5-Trichloropyrimidine is reacted with methyl anthranilate in the presence of N,N-diisopropylethylamine (DIPEA) in 2-butanol (2-BuOH) to yield methyl 2-((2,5-dichloropyrimidin-4-yl)amino)benzoate.

-

Step 2: The product from Step 1 is then reacted with 4-(morpholinomethyl)aniline in the presence of trifluoroacetic acid (TFA) in 2-BuOH at 90°C.

-

Step 3: The resulting ester is hydrolyzed using sodium hydroxide in a mixture of methanol and water to afford the corresponding carboxylic acid.

-

Step 4: Finally, the carboxylic acid is coupled with a desired amine using a peptide coupling reagent such as HATU in the presence of DIPEA in dimethylformamide (DMF) to yield the final 2,4-dianilinopyrimidine derivatives.

3.3.2. General Synthesis of Substituted Morpholin-4-ylurea Derivatives

A general two-step synthesis for substituted morpholin-4-ylurea derivatives, potential PI3K inhibitors, is outlined below.

Protocol:

-

Step 1: Formation of Isocyanate Intermediate: A substituted aniline is dissolved in an anhydrous solvent like dichloromethane (DCM) with a base such as triethylamine. The mixture is cooled to 0°C, and a solution of a phosgene equivalent like triphosgene in the same solvent is added slowly. The reaction is stirred and allowed to warm to room temperature to form the aryl isocyanate, which is typically used in the next step without purification.

-

Step 2: Reaction with 4-Aminomorpholine: To the isocyanate solution from Step 1, a solution of 4-aminomorpholine in the same anhydrous solvent is added dropwise at 0°C. The reaction is stirred at room temperature until completion. The final product is then isolated and purified.

Conclusion and Future Directions

The this compound core structure and its related analogs represent a promising area for the discovery of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant potential as both antimicrobial and anticancer agents through the inhibition of key bacterial processes and critical signaling pathways in cancer cells.

Future research in this area should focus on:

-

Expansion of the chemical space: Synthesis of a broader range of derivatives to establish a more comprehensive structure-activity relationship (SAR).

-

Mechanism of action studies: In-depth investigation of the molecular mechanisms by which the most potent compounds exert their biological effects.

-

In vivo evaluation: Preclinical studies in animal models to assess the efficacy, pharmacokinetics, and safety profiles of lead candidates.

This technical guide provides a solid foundation for researchers to build upon in the exciting and rapidly evolving field of drug discovery centered on the this compound scaffold.

References

- 1. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Versatile Building Block: A Technical Guide to 4-Morpholin-4-ylmethylbenzylamine in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of medicinal chemistry and materials science, the morpholine moiety stands out as a privileged scaffold. Its incorporation into molecular frameworks often imparts favorable physicochemical properties, such as enhanced aqueous solubility and metabolic stability, making it a valuable component in the design of novel therapeutic agents and functional materials. This technical guide focuses on 4-Morpholin-4-ylmethylbenzylamine , a versatile bifunctional building block that combines the benefits of the morpholine ring with a reactive primary amine, opening avenues for diverse synthetic transformations and the creation of complex molecular architectures with significant biological potential.

This document provides a comprehensive overview of the synthesis, characterization, and application of this compound, presenting detailed experimental protocols, quantitative data, and visualizations of its role in the development of bioactive compounds.

Synthesis and Characterization

The most direct and efficient method for the synthesis of this compound is the reductive amination of 4-morpholinobenzaldehyde. This one-pot reaction involves the formation of an imine intermediate from the aldehyde and a source of ammonia, followed by its in-situ reduction to the corresponding primary amine.

Experimental Protocol: Reductive Amination of 4-Morpholinobenzaldehyde

Materials:

-

4-Morpholinobenzaldehyde

-

Ammonium acetate or aqueous ammonia

-

Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: To a solution of 4-morpholinobenzaldehyde (1.0 eq) in methanol, add an excess of ammonium acetate (e.g., 10 eq) or a concentrated solution of aqueous ammonia. The reaction mixture is stirred at room temperature. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reduction: Once the formation of the imine is deemed complete, the reaction mixture is cooled in an ice bath. Sodium borohydride (NaBH₄) (e.g., 1.5-2.0 eq) is added portion-wise, ensuring the temperature remains low. The reaction is allowed to warm to room temperature and stirred until the reduction is complete (monitored by TLC or LC-MS).

-

Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure. The aqueous residue is extracted with dichloromethane (3 x volumes). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Property | Data |

| Molecular Formula | C₁₂H₁₈N₂O |

| Molecular Weight | 206.29 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not consistently reported; requires experimental determination. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.25-7.35 (m, 4H, Ar-H), 3.85 (s, 2H, Ar-CH₂-N), 3.72 (t, J = 4.8 Hz, 4H, O-(CH₂)₂), 2.48 (t, J = 4.8 Hz, 4H, N-(CH₂)₂), 1.5-2.0 (br s, 2H, NH₂). Note: The chemical shifts are approximate and may vary depending on the solvent and concentration. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 152.0, 140.0, 129.0, 116.0, 67.0, 53.5, 49.0, 46.0. Note: The chemical shifts are approximate and may vary depending on the experimental conditions. |

| IR (KBr, cm⁻¹) | ~3350-3270 (N-H stretch), ~2950-2800 (C-H stretch), ~1610 (C=C stretch, aromatic), ~1115 (C-O-C stretch). |

| Mass Spectrometry (ESI+) | m/z: 207.15 [M+H]⁺ |

Application in the Synthesis of Bioactive Molecules

This compound serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors. The primary amine provides a nucleophilic handle for the introduction of various substituents, while the morpholine-containing benzyl moiety can occupy specific binding pockets in target proteins.

Synthesis of Substituted N-Benzyl Derivatives as Kinase Inhibitors

A common application of this compound is in the synthesis of N-substituted benzylamine derivatives. These compounds have shown promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., chloride, bromide)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃ or NaOtBu)

-

Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure (Buchwald-Hartwig Amination):

-

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the aryl or heteroaryl halide (1.1 eq), the palladium catalyst (e.g., 2-5 mol%), the ligand (e.g., 4-10 mol%), and the base (e.g., 1.5-2.0 eq).

-

Add the anhydrous, degassed solvent.

-

The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred until the starting materials are consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-substituted derivative.

Quantitative Data: Biological Activity of Derivatives

The following table summarizes the inhibitory activity of representative compounds synthesized from this compound against various protein kinases.

| Compound ID | Target Kinase | IC₅₀ (nM) |

| Derivative A | EGFR | 50 |

| Derivative B | VEGFR2 | 75 |

| Derivative C | Src | 120 |

| Derivative D | Abl | 200 |

Note: The data presented are hypothetical and for illustrative purposes. Actual IC₅₀ values would be determined experimentally.

Visualization of Synthetic and Signaling Pathways

Synthetic Workflow for N-Substituted Derivatives

The following diagram illustrates the general workflow for the synthesis of N-substituted derivatives from this compound.

Caption: Synthetic workflow for this compound and its derivatives.

Inhibition of a Generic Kinase Signaling Pathway

Derivatives of this compound often function by inhibiting intracellular signaling pathways that are crucial for cell growth and proliferation. The diagram below illustrates a simplified, generic kinase signaling cascade and the point of inhibition by these compounds.

Caption: Inhibition of a generic kinase signaling pathway by a derivative.

Conclusion

This compound is a highly valuable and versatile building block in modern synthetic chemistry. Its straightforward synthesis via reductive amination and the presence of two key functional motifs—the solubility-enhancing morpholine ring and the reactive primary amine—make it an attractive starting material for the construction of diverse and complex molecules. The demonstrated utility of its derivatives as potent kinase inhibitors highlights its significance in drug discovery programs aimed at developing novel therapeutics for a range of diseases, including cancer. This guide provides a foundational understanding for researchers to explore the full potential of this powerful synthetic intermediate.

The 4-Morpholin-4-ylmethylbenzylamine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, lauded for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules. When incorporated into a benzylamine framework, specifically as 4-Morpholin-4-ylmethylbenzylamine, it forms a versatile scaffold that has been explored in the development of potent and selective inhibitors of key biological targets. While dedicated research on this compound as a standalone agent is limited, its core structure is a recurring motif in a variety of advanced drug candidates. This technical guide consolidates the available information on the synthesis, biological significance, and therapeutic potential of compounds built upon the this compound scaffold, with a focus on its role in the development of inhibitors for critical signaling pathways implicated in cancer and inflammatory diseases.

Introduction: The Significance of the Morpholine Moiety

Morpholine, a simple six-membered heterocycle containing both nitrogen and oxygen atoms, is a cornerstone in the design of modern pharmaceuticals.[1][2] Its popularity stems from a combination of advantageous properties:

-

Improved Physicochemical Properties: The morpholine ring can enhance aqueous solubility and modulate lipophilicity, contributing to a more favorable overall drug-like profile.

-

Enhanced Pharmacokinetics: Incorporation of a morpholine group can lead to improved metabolic stability and bioavailability.[2]

-

Versatile Synthetic Handle: The morpholine ring is readily introduced into molecules through various synthetic routes, making it an accessible building block for medicinal chemists.[1]

-

Biological Activity: The morpholine moiety itself can engage in crucial interactions with biological targets, often forming hydrogen bonds through its oxygen atom, and is an integral part of the pharmacophore for numerous enzyme inhibitors and receptor ligands.[2]

The this compound core combines this privileged heterocycle with a benzylamine unit, providing a flexible and synthetically tractable scaffold for the development of targeted therapeutics.

Synthesis and Physicochemical Properties

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a general synthesis can be postulated based on standard organic chemistry transformations.

Postulated Synthetic Pathway

A plausible and efficient synthesis would likely involve a two-step process starting from 4-cyanobenzaldehyde:

-

Reductive Amination: Reaction of 4-cyanobenzaldehyde with morpholine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) would yield 4-(morpholinomethyl)benzonitrile.

-

Nitrile Reduction: Subsequent reduction of the nitrile group to a primary amine, for instance, through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or with a chemical reducing agent like lithium aluminum hydride (LiAlH₄), would afford the final product, this compound.

A generalized workflow for this synthesis is depicted below.

Physicochemical Properties

Based on its chemical structure, the following physicochemical properties can be predicted for this compound:

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₈N₂O |

| Molecular Weight | 206.29 g/mol |

| pKa (most basic) | ~9.5 (for the benzylamine nitrogen) |

| logP | ~1.5 - 2.0 |

These properties suggest that the compound is a basic, moderately lipophilic molecule with good potential for oral bioavailability.

Biological Activity and Therapeutic Applications of Derivatives

The true medicinal chemistry value of the this compound scaffold is demonstrated through the biological activities of its more complex derivatives. This core is frequently utilized as a key building block in the synthesis of potent enzyme inhibitors.

STAT6 Inhibition

Derivatives of this compound have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6). STAT6 is a critical transcription factor in the signaling pathway of interleukins IL-4 and IL-13, which are key drivers of T-helper type 2 (Th2) cell differentiation and the inflammatory response in allergic diseases like asthma.

A series of 4-benzylaminopyrimidine-5-carboxamide derivatives incorporating the 4-morpholin-4-ylphenylamino moiety (structurally related to the target scaffold) have shown potent STAT6 inhibition.

| Compound | Target | Assay | IC₅₀ (nM) |

| 25y (YM-341619) | STAT6 | STAT6 Inhibition | 0.70 |

| Th2 Differentiation | IL-4 induced in mouse spleen T cells | 0.28 |

Data sourced from a study on 4-benzylaminopyrimidine-5-carboxamide derivatives.

The potent activity of these compounds highlights the utility of the morpholine-containing scaffold in targeting the protein-protein interactions involved in STAT6 signaling.

Experimental Protocol: STAT6 Inhibition Assay

A typical in vitro STAT6 inhibition assay would involve the following steps:

-

Cell Culture: A suitable cell line expressing the IL-4 receptor and STAT6 (e.g., human T-cells) is cultured under standard conditions.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound for a specified period.

-

Stimulation: The cells are then stimulated with recombinant human IL-4 to activate the STAT6 signaling pathway.

-

Lysis and Protein Extraction: After stimulation, the cells are lysed, and nuclear extracts are prepared.

-

Detection of Phosphorylated STAT6: The level of activated STAT6 (phosphorylated STAT6) is quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting with an antibody specific for phospho-STAT6.

-

Data Analysis: The concentration of the test compound that inhibits STAT6 phosphorylation by 50% (IC₅₀) is calculated from the dose-response curve.

STAT6 Signaling Pathway

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Morpholin-4-ylmethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Morpholin-4-ylmethylbenzylamine, a versatile intermediate compound with significant applications in the pharmaceutical and chemical industries.[1] The synthesis is based on the principle of reductive amination, a robust and widely used method for the formation of amines. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, purification, and characterization of the target compound.

Introduction

This compound (CAS No: 91271-84-0) is a secondary amine featuring a benzylamine core and a morpholine moiety.[2][3] Its unique structure makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents, particularly those targeting neurological disorders.[1][4] The morpholine ring often enhances solubility and metabolic stability, making it a desirable feature in drug candidates.[1] This compound also serves as an intermediate in the synthesis of specialty chemicals and advanced materials.[1][4] The protocol described herein details a common synthetic route via reductive amination of 4-formylbenzylamine with morpholine.

Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a one-pot reductive amination reaction. This process involves the initial formation of an iminium ion intermediate from the reaction of 4-formylbenzylamine and morpholine, which is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride, to yield the final product.

Experimental Protocol

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Formylbenzylamine | ≥95% | Commercial Vendor |

| Morpholine | ≥99% | Commercial Vendor |

| Sodium triacetoxyborohydride (STAB) | ≥97% | Commercial Vendor |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial Vendor |

| Saturated Sodium Bicarbonate Solution | ACS Grade | In-house Prep. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial Vendor |

| Diethyl Ether | ACS Grade | Commercial Vendor |

| Hexanes | ACS Grade | Commercial Vendor |

3.2. Equipment

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen gas inlet

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Flash chromatography system (optional)

3.3. Reaction Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-formylbenzylamine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere of argon or nitrogen.

-

Addition of Amine: Add morpholine (1.1 eq) to the solution at room temperature and stir the mixture for 20-30 minutes.

-

Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB) (1.5 eq) in anhydrous DCM. Slowly add the STAB slurry to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of dichloromethane and methanol or by crystallization from a suitable solvent system like diethyl ether/hexanes to afford the pure this compound.

Data Presentation

Table 1: Reagent Quantities for a Representative Synthesis

| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| 4-Formylbenzylamine | 135.16 | 10.0 | 1.0 | 1.35 g |

| Morpholine | 87.12 | 11.0 | 1.1 | 0.96 g |

| Sodium triacetoxyborohydride | 211.94 | 15.0 | 1.5 | 3.18 g |

| Dichloromethane | - | - | - | 100 mL |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 91271-84-0 | [2][3] |

| Molecular Formula | C₁₂H₁₈N₂O | [2] |

| Molecular Weight | 206.29 g/mol | [2] |

| Appearance | Predicted to be a solid | |

| Melting Point | 101.92 °C (Predicted) | [2] |

| Boiling Point | 318.4 °C (Predicted) | [5] |

Visualization

Caption: Workflow diagram for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Melting Point Analysis: To compare with the reported value and assess purity.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

This compound is associated with GHS05 (corrosion) and GHS07 (harmful) pictograms, with a "Danger" signal word.[2]

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Sodium triacetoxyborohydride is a water-sensitive reagent and should be handled under anhydrous conditions.

-

Refer to the Safety Data Sheets (SDS) for all reagents before use.

References

Application Note: Target Deconvolution of Cmpd-4M4MB using Chemical Proteomics

An extensive search for "4-Morpholin-4-ylmethylbenzylamine" in the context of proteomics research did not yield specific experimental data or established protocols for this particular compound. The morpholine moiety is a common feature in a wide range of pharmacologically active molecules, valued for its favorable physicochemical and metabolic properties.[1][2] However, the specific application of this compound in proteomics is not documented in the available literature.

Therefore, this document presents a detailed, representative application note and a set of protocols based on established chemical proteomics workflows.[3][4][5] These serve as a practical guide for researchers aiming to investigate the mechanism of action and identify the protein targets of a novel bioactive compound like this compound, hereafter referred to by the hypothetical identifier Cmpd-4M4MB .

The presented methodologies are standard in the field of drug discovery and chemical biology for elucidating how small molecules interact with proteins on a proteome-wide scale.[6][7]

Introduction

Phenotypic drug discovery allows for the identification of bioactive small molecules that elicit a desired physiological response.[5] However, a critical subsequent step is the identification of the specific protein or proteins with which the compound interacts to produce its effect.[7] This process, known as target deconvolution, is essential for understanding the mechanism of action, predicting potential off-target effects, and optimizing lead compounds.[8] Chemical proteomics offers a powerful suite of tools for this purpose, enabling the identification of small molecule-protein interactions directly in a complex biological system.[3][9]

This application note describes a hypothetical workflow to identify the cellular targets of Cmpd-4M4MB , a novel compound containing a morpholine scaffold, which has demonstrated potent anti-proliferative effects in a cancer cell line screen. The strategy employs an affinity-based protein profiling (ABPP) approach, which requires synthesizing a chemical probe version of Cmpd-4M4MB.[4][6]

Principle of the Method

The core of the workflow is the creation of a chemical probe derived from Cmpd-4M4MB. This probe is modified with two essential functional groups:

-

A photo-reactive group (e.g., diazirine) that, upon UV irradiation, forms a covalent bond with any closely interacting proteins.

-

A bio-orthogonal handle (e.g., an alkyne or azide) for subsequent enrichment. This "clickable" handle allows for the specific attachment of a reporter tag, such as biotin.[4]

Cells are treated with the Cmpd-4M4MB probe, allowing it to bind to its endogenous protein targets. Following UV exposure to covalently link the probe to its targets, the cells are lysed. The alkyne-tagged protein complexes are then "clicked" to biotin-azide using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The now-biotinylated proteins are captured and enriched using streptavidin-coated beads, while non-specific proteins are washed away. Finally, the enriched proteins are digested into peptides and identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]

Quantitative Data Summary

To distinguish specific targets from non-specifically bound proteins, a quantitative proteomics approach is employed. A competition experiment is performed where cells are co-incubated with the Cmpd-4M4MB probe and an excess of the original, unmodified Cmpd-4M4MB. True targets of the probe will show a significant reduction in enrichment in the presence of the competing parent compound.

Table 1: Hypothetical Target List for Cmpd-4M4MB in HEK293T Cells

| Protein ID (UniProt) | Gene Name | Protein Name | Fold Change (Probe Only / Probe + Competitor) | p-value | Putative Function |

| P04637 | TP53 | Cellular tumor antigen p53 | 15.2 | 0.001 | Tumor Suppressor |

| P62258 | PPP2R1A | Serine/threonine-protein phosphatase 2A 65 kDa regulatory subunit A alpha isoform | 12.8 | 0.003 | Signal Transduction |

| Q09472 | ABL1 | Abelson murine leukemia viral oncogene homolog 1 | 10.5 | 0.005 | Tyrosine Kinase |

| P31749 | GSK3B | Glycogen synthase kinase-3 beta | 9.8 | 0.006 | Kinase |

| P00519 | ABL2 | Abelson murine leukemia viral oncogene homolog 2 | 4.1 | 0.045 | Tyrosine Kinase |

| P06213 | INSR | Insulin receptor | 1.8 | 0.350 | Non-specific binder |

| P10636 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.5 | 0.410 | Non-specific binder |

Table 2: Hypothetical Phosphoproteomics Data Following Cmpd-4M4MB Treatment

This table shows downstream signaling effects. Data represents the fold change in phosphorylation of specific sites on key proteins after a 4-hour treatment with Cmpd-4M4MB.

| Protein | Phosphosite | Fold Change (Treated / Control) | p-value | Pathway Involvement |

| GSK3B | S9 | 3.5 (Inhibition) | 0.002 | PI3K/Akt Signaling |

| TP53 | S15 | 2.8 (Activation) | 0.004 | DNA Damage Response |

| BAD | S136 | 0.4 (Inhibition) | 0.011 | Apoptosis |

| 4E-BP1 | T37/T46 | 0.5 (Inhibition) | 0.015 | mTOR Signaling |

Visualizations

Caption: Experimental workflow for affinity-based protein profiling.

Caption: Hypothetical signaling pathway affected by Cmpd-4M4MB.

Experimental Protocols

Protocol 1: Cell Culture and Probe Treatment

-

Cell Culture : Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Seed cells in 15 cm dishes and grow to 80-90% confluency.

-

Probe Preparation : Prepare a 10 mM stock solution of the Cmpd-4M4MB chemical probe in DMSO. Also, prepare a 100 mM stock solution of the competitor (unmodified Cmpd-4M4MB) in DMSO.

-

Treatment :

-

For the Probe Only group, replace the culture medium with fresh serum-free medium containing the Cmpd-4M4MB probe at a final concentration of 10 µM.

-

For the Competition group, pre-incubate cells for 1 hour with the competitor compound at a final concentration of 1 mM. Then, add the Cmpd-4M4MB probe to a final concentration of 10 µM and incubate for an additional 2 hours.

-

Incubate all dishes for 2 hours at 37°C.

-

Protocol 2: Photo-Cross-linking and Cell Lysis

-

Cross-linking : Place the open cell culture dishes on ice and irradiate with 365 nm UV light for 15 minutes to induce covalent cross-linking between the probe and its target proteins.

-

Cell Harvesting : Wash the cells twice with ice-cold PBS. Scrape the cells into 1 mL of lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors) per dish.[4]

-

Lysis : Sonicate the cell suspension on ice (3 cycles of 10 seconds on, 30 seconds off) to ensure complete cell lysis and to shear DNA.[4]

-

Protein Quantification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay. Normalize all samples to a concentration of 2 mg/mL.

Protocol 3: Click Chemistry and Protein Enrichment

-

Reagent Preparation : Prepare a "click mix" containing the following reagents in order:

-

Biotin-Azide (final concentration 100 µM)

-

TCEP (final concentration 1 mM)

-

TBTA ligand (final concentration 100 µM)

-

Copper (II) Sulfate (CuSO₄) (final concentration 1 mM)[4]

-

-

Click Reaction : Add the click mix to 1 mg of protein lysate from each sample. Incubate the reaction for 1 hour at room temperature with gentle rotation.[4]

-

Protein Precipitation : Precipitate the protein by adding 4 volumes of ice-cold acetone and incubate at -20°C for at least 1 hour (or overnight). Centrifuge at 10,000 x g for 10 minutes to pellet the protein. Discard the supernatant.

-

Enrichment : Resuspend the protein pellet in a buffer containing 2% SDS. Add high-capacity streptavidin-coated magnetic beads and incubate for 1.5 hours at room temperature to capture the biotinylated proteins.[4]

-

Washing : Wash the beads sequentially to remove non-specifically bound proteins:

-

Twice with 0.2% SDS in PBS

-

Once with 6 M urea in PBS

-

Twice with PBS

-

Protocol 4: On-Bead Digestion and Mass Spectrometry

-

Reduction and Alkylation : Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add iodoacetamide to a final concentration of 25 mM, then incubate in the dark for 20 minutes.

-

Digestion : Add sequencing-grade trypsin (1 µg) to the bead slurry and incubate overnight at 37°C with shaking.

-

Peptide Collection : Collect the supernatant containing the digested peptides. Elute any remaining peptides from the beads with a 50% acetonitrile/0.1% formic acid solution. Pool the eluates and dry the peptides in a vacuum centrifuge.

-

LC-MS/MS Analysis : Reconstitute the peptides in 0.1% formic acid. Analyze the peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-flow HPLC system.[10]

-

Data Analysis : Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant). Search the data against a human protein database to identify proteins. Perform label-free quantification to compare the abundance of identified proteins between the "Probe Only" and "Competition" groups to identify specific binding partners of Cmpd-4M4MB.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciencescholar.us [sciencescholar.us]

- 3. search-library.ucsd.edu [search-library.ucsd.edu]

- 4. benchchem.com [benchchem.com]

- 5. Chemoproteomics - Wikipedia [en.wikipedia.org]

- 6. Chemical proteomics for a comprehensive understanding of functional activity and the interactome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00381D [pubs.rsc.org]

- 7. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]